2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
描述
属性
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUWNVTCLDEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid, a complex organic molecule, belongs to the class of folate derivatives. Its molecular formula is with a molecular weight of approximately 470.4 g/mol. The compound is characterized by its role in various biological processes, particularly in DNA synthesis and cellular metabolism.
The biological activity of this compound is primarily linked to its function as a folate derivative. Folates are crucial for:
- DNA Synthesis : They play a vital role in the synthesis and repair of DNA.
- Methylation Processes : Folates are involved in the methylation of DNA, which is essential for gene expression regulation.
Therapeutic Implications
Research indicates that this compound may have several therapeutic applications:
- Anemia Treatment : Given its role in folate metabolism, it can be beneficial in treating folate-deficiency anemia.
- Anti-Cancer Properties : The compound may exhibit anti-cancer effects due to its involvement in nucleotide synthesis pathways, which are crucial for rapidly dividing cancer cells .
Interaction with Biological Targets
The compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been shown to inhibit the proliferation of osteoclasts, which are cells involved in bone resorption. This inhibition suggests potential applications in treating osteoporosis and other bone-related diseases .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine.
科学研究应用
Based on the search results, here is information on the applications of compounds related to "2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid":
It's important to note that the query refers to "this compound." Search result refers to a similar compound, "2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid," commonly known as Methotrexate (MTX). Methotrexate is a folic acid antagonist.
Here's a summary of Methotrexate's applications:
Methotrexate Applications
- Pharmaceutical Chemistry : Methotrexate and its metabolites (such as 7-Hydroxymethotrexate) are used in the treatment of rheumatoid arthritis.
- Clinical Drug Analysis : Methotrexate is a folic acid antagonist widely used as an immunosuppressant and chemotherapeutic agent. After high-dose administration of MTX, serum levels must be monitored to determine when to administer leucovorin, a folic acid analog that reverses MTX's toxicity.
- Hematology : At low doses, methotrexate is used as an antirheumatic drug for the long-term treatment of rheumatoid arthritis (RA), psoriasis, and other autoimmune diseases. It is a first-line drug for the treatment of RA.
- Antimetabolite and Immunosuppressant : Methotrexate is a potent antimetabolite and immunosuppressant used primarily in cancer therapy and autoimmune diseases. It interferes with folate metabolism, inhibiting DNA synthesis and cellular replication, making it effective against rapidly dividing cells like cancer cells.
- Other Applications : Methotrexate's applications extend beyond oncology, finding use in treating ectopic pregnancy, psoriasis, and rheumatoid arthritis.
Table: Biological Activities of Methotrexate
| Category | Description |
|---|---|
| Dihydrofolate Reductase Inhibitor | Methotrexate inhibits dihydrofolate reductase, an enzyme crucial for converting dihydrofolic acid to tetrahydrofolic acid, a necessary cofactor for nucleotide synthesis. |
| Anti-inflammatory | It modulates the immune system by affecting cytokine production and immune cell function. |
| Antineoplastic | Methotrexate's ability to inhibit DNA synthesis makes it effective against rapidly dividing cancer cells. |
Table: Concentrations of MTX, 7-OH MTX, and DAMPA
| Analyte | Linear Range (nmol/L) | Clinically Reportable Range (nmol/L) | Within-Day Precision | Between-Day Precision |
|---|---|---|---|---|
| MTX | 20 to 1000 | 20 to 1.0 × 10^6 | <10% | <10% |
| 7-OH MTX | 20 to 1000 | 20 to 1.0 × 10^6 | <10% | <10% |
| DAMPA | 20 to 1000 | 20 to 1.0 × 10^6 | <10% | <10% |
相似化合物的比较
Chemical Identity :
- IUPAC Name: 2-[[4-[(2-Amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
- CAS Number : 4033-27-6
- Molecular Formula : C₁₉H₂₁N₇O₆
- Molecular Weight : 443.41 g/mol
- Structure: Composed of a pteridin core substituted with 2-amino and 4-oxo groups, linked via a methyl-formylamino-benzoyl bridge to a pentanedioic acid (glutamic acid) moiety .
Functional Significance: The compound is structurally analogous to folate derivatives, with the pteridin ring mimicking the pteroyl group in folic acid.
Comparison with Structurally Similar Compounds
Compound 1: 2-[(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid (FDB022702)
- CAS Number : 54-62-6
- Molecular Formula : C₁₉H₂₁N₇O₅
- Molecular Weight : 443.42 g/mol
- Key Structural Difference: The pteridin ring features 2,4-diamino substituents instead of 2-amino-4-oxo.
- Known as 4-Amino-PGA, this analog is a closer structural mimic of methotrexate, a clinical DHFR inhibitor .
Compound 2: 2-{4-[2-(2-Amino-4-hydroxy-quinazolin-6-yl)-1-carboxy-ethyl]-benzoylamino}-pentanedioic acid
- CAS Number: Not provided in evidence.
- Molecular Formula : C₂₃H₂₂N₄O₈
- Molecular Weight : 482.44 g/mol
- Key Structural Difference: Replaces the pteridin ring with a quinazolin-6-yl group (2-amino-4-hydroxy substituents).
- Functional Implications: Quinazoline’s reduced nitrogen count (two vs. The 4-hydroxy group may increase solubility but reduce membrane permeability compared to the target compound .
Compound 3: Methotrexate (Reference Analog)
- Key Structural Difference: Features a 2,4-diamino-pteridine ring and a para-aminobenzoic acid (PABA) linker.
- Functional Implications: Methotrexate’s 2,4-diamino-pteridine and PABA groups confer high DHFR affinity, whereas the target compound’s 4-oxo group may weaken binding. The absence of a PABA moiety in the target compound could reduce toxicity but also limit cellular uptake efficiency .
Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a pteridin intermediate with a benzoyl-glutamic acid derivative, similar to methods in (cesium carbonate/DMF-mediated reactions) .
- Enzyme Interactions: The 4-oxo group may act as a hydrogen-bond acceptor, whereas 4-amino analogs (Compound 1) donate hydrogen bonds, explaining their higher DHFR inhibition . The quinazoline analog’s hydroxyl group (Compound 2) could interact with polar residues in thymidylate synthase, a folate pathway enzyme .
- Pharmacokinetics :
准备方法
Chemical Synthesis from 5,10-Methenyltetrahydrofolate
The most widely reported method involves base-catalyzed hydrolysis of 5,10-methenyltetrahydrofolate (5,10-CH⁺-THF) :
- Procedure :
- Dissolve 5,10-CH⁺-THF hydrochloride in 1M β-mercaptoethanol (BME) to prevent oxidation.
- Adjust pH to 8 with 2N KOH under argon, yielding a colorless solution.
- Cool in an ice bath and aliquot into vials for storage at -80°C.
- Yield : >90% purity confirmed by LC-MS.
- Mechanism : Hydrolysis of the methenyl group (-CH⁺-) to formyl (-CHO) under alkaline conditions.
Direct Formylation of Folic Acid
Concentrated formic acid serves as both solvent and formylating agent:
Biological Formation in Liver Slices
Rat liver slices convert folic acid to 10-CHO-THF via enzymatic pathways:
- Procedure :
- Incubate liver slices with [¹⁴C]-folic acid and methotrexate (to inhibit dihydrofolate reductase).
- Extract folates and purify via Sephadex G-15 chromatography.
- Key Insight :
Hydrogenation of 10-Formylfolic Acid
A two-step synthesis involves formylation followed by reduction:
- Formylate folic acid to 10-formylfolic acid (via formic acid reflux).
- Hydrogenate using Pd/C catalyst under H₂ to reduce the pteridine ring.
- Advantage : Avoids instability of tetrahydrofolate intermediates.
Analytical Validation
Modern quantification employs LC-MS/MS with stable isotope-labeled internal standards:
- Column : Raptor ARC-18 (2.7 µm, 100 × 2.1 mm).
- Mobile Phase : 0.1% formic acid/acetonitrile gradient.
- MRM Transitions : m/z 473 → 295 (quantifier) and 473 → 176 (qualifier).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Reference |
|---|---|---|---|---|
| Base hydrolysis of 5,10-CH⁺-THF | >90% | High | Moderate | |
| Formic acid reflux | 60–70% | Moderate | Low | |
| Biological synthesis | N/A | Variable | High |
Industrial-Scale Production
Patents highlight 98% formic acid as optimal for large batches:
- Scale-Up Adjustments :
- Replace ether precipitation with tangential flow filtration .
- Use lyophilization for long-term storage of the dipotassium salt.
常见问题
Basic Question: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
To confirm the structural identity of the compound, use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation and multidimensional NMR spectroscopy (e.g., , , and ) to assign functional groups and connectivity. For crystalline samples, X-ray crystallography is ideal for resolving bond angles and stereochemistry. Cross-reference spectral data with synthetic intermediates (e.g., pteridinyl and benzoyl derivatives) described in prior structural analyses .
Basic Question: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
Store the compound in airtight, light-protected containers at temperatures below -10°C to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter reactivity. Pre-weigh aliquots under inert gas (e.g., argon) to minimize freeze-thaw cycles. Stability studies under varying pH and temperature conditions should be conducted to establish degradation thresholds .
Advanced Question: How can researchers resolve contradictions in reported toxicological data for this compound?
Methodological Answer:
Discrepancies in toxicity profiles (e.g., mutagenicity vs. non-mutagenicity) require dose-response studies across multiple cell lines (e.g., Ames test for bacterial mutagenicity, mammalian cell micronucleus assays). Validate results using high-content screening (HCS) with live-cell imaging to assess subcellular effects. Cross-correlate findings with computational models (e.g., QSAR) to identify structural motifs linked to toxicity .
Advanced Question: What experimental designs are optimal for studying its enzyme inhibition kinetics?
Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () and stoichiometry. For time-dependent inhibition, perform progress curve analyses under pseudo-first-order conditions. Pair with molecular dynamics simulations to map interactions with active sites (e.g., dihydrofolate reductase, given structural similarity to folic acid derivatives) .
Basic Question: What synthetic routes are feasible for large-scale (>10 g) production?
Methodological Answer:
Optimize the Schiff base coupling between the pteridinylmethylamine and formylbenzoyl intermediates using catalytic acetic acid in anhydrous DMF. Purify via flash chromatography (C18 reverse-phase) or recrystallization from ethanol/water. Monitor reaction progress by TLC (silica gel, UV-active spots) and scale using continuous-flow reactors to enhance yield .
Advanced Question: How can researchers validate its role in cellular folate metabolism pathways?
Methodological Answer:
Employ stable isotope-labeled analogs (e.g., -glutamic acid) in cell culture to track metabolic incorporation via LC-MS/MS . Compare folate pathway intermediates (e.g., tetrahydrofolate) in knockout vs. wild-type models (e.g., Saccharomyces cerevisiae folate auxotrophs). Use CRISPR-Cas9 gene editing to silence candidate transporters (e.g., RFC1) and assess uptake dependency .
Advanced Question: What strategies mitigate interference from degradation products in HPLC analysis?
Methodological Answer:
Use a gradient elution protocol with a C8 or C18 column and mobile phases buffered at pH 2.5–3.0 (0.1% formic acid). Spiking experiments with synthesized degradation products (e.g., hydrolyzed pteridinyl derivatives) can identify co-eluting peaks. Validate with high-resolution mass spectrometry (HRMS) in parallel to confirm purity thresholds (>95%) .
Basic Question: What safety protocols are critical during handling?
Methodological Answer:
Wear nitrile gloves , safety goggles , and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and dissolution steps. Decontaminate spills with 10% sodium bicarbonate solution. Routinely monitor airborne particulates via NIOSH-compliant sampling if handling powdered forms .
Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced solubility?
Methodological Answer:
Systematically modify the pentanedioic acid moiety (e.g., esterification, PEGylation) and assess solubility via shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Pair with molecular docking to predict changes in polar surface area (PSA). Compare with analogs like 2-(4-(((2-amino-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid , noting solubility differences from substituent variations .
Advanced Question: What methodologies quantify its bioavailability in preclinical models?
Methodological Answer:
Administer the compound via oral gavage or IV in rodent models and collect plasma/serum at timed intervals. Extract samples using solid-phase extraction (SPE) and quantify via UHPLC-ESI-MS/MS with deuterated internal standards. Calculate pharmacokinetic parameters (e.g., , ) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
